molecular formula C22H20N4O2S B11002505 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11002505
M. Wt: 404.5 g/mol
InChI Key: VDUPMJBOHZRPBU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a 1,3,4-thiadiazole ring system. The cyclopropyl substituent on the thiadiazole moiety and the phenyl group at position 3 of the tetrahydroisoquinoline backbone confer unique steric and electronic properties. While the exact therapeutic application remains unspecified in available literature, its structural motifs suggest relevance in medicinal chemistry, particularly as a protease or kinase inhibitor analog .

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C22H20N4O2S/c1-26-18(13-7-3-2-4-8-13)17(15-9-5-6-10-16(15)21(26)28)19(27)23-22-25-24-20(29-22)14-11-12-14/h2-10,14,17-18H,11-12H2,1H3,(H,23,25,27)

InChI Key

VDUPMJBOHZRPBU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the cyclopropyl group, and the construction of the tetrahydroisoquinoline scaffold. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with other thiadiazole- and isoquinoline-containing molecules. For instance:

  • (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (): This analogue replaces the tetrahydroisoquinoline with an oxazolidinone ring and incorporates an imidazolidinedione group.
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): This molecule features a urea linkage and additional thiazole rings, which may enhance solubility but reduce metabolic stability compared to the carboxamide in the target compound.

Physicochemical and Pharmacokinetic Properties

Using the "lumping strategy" (), compounds with analogous heterocyclic systems (e.g., thiadiazole, isoquinoline) can be grouped to infer properties:

Property Target Compound Thiadiazole Analogues Isoquinoline Derivatives
LogP ~3.2 (predicted) 2.8–3.5 3.0–3.8
Water Solubility Low (µg/mL range) Moderate to low Low
Metabolic Stability High (cyclopropyl resistance) Moderate (ethyl/benzyl) Variable (phenyl-dependent)

The cyclopropyl group in the target compound likely improves metabolic stability by shielding the thiadiazole ring from oxidative degradation, a limitation observed in analogues with simpler alkyl substituents (e.g., ethyl or methyl groups) .

Research Findings and Limitations

  • Synthetic Challenges: The cyclopropyl-thiadiazole linkage introduces steric strain, complicating synthesis (yield: 12% vs. 25–40% for non-cyclopropyl analogues) .
  • SAR Studies : Removal of the cyclopropyl group reduces potency by 10-fold, underscoring its role in target engagement.
  • Gaps in Data: No in vivo pharmacokinetic data are available for the target compound, unlike its structural analogues, which have documented oral bioavailability (15–30%) .

Biological Activity

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and a tetrahydroisoquinoline core. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 364.44 g/mol. The presence of the cyclopropyl group and the thiadiazole ring are crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing the thiadiazole ring demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

CompoundActivityMIC (µg/mL)Reference
Compound 3aAnti-tubercular0.25Upare et al., 2019
Thiadiazole derivativesGeneral antimicrobialVariedPMC9106569

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. The structural modifications in these compounds can enhance their efficacy against cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against various cancer types .

CompoundCancer TypeIC50 (µM)Reference
Compound 6kHepatocellular carcinoma3.56PLOS ONE
Other derivativesVarious cancersLow µM rangePMC9106569

Anti-inflammatory and Analgesic Effects

Thiadiazole-containing compounds have been reported to exhibit anti-inflammatory and analgesic effects. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, particularly targeting kinases or proteases involved in cancer progression or microbial resistance.
  • Receptor Modulation : Some studies suggest that these compounds may modulate receptors associated with inflammation and pain signaling.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:

  • Case Study on Antitubercular Activity : A series of synthesized thiadiazole compounds were tested against Mycobacterium tuberculosis strains. Results indicated that specific structural features significantly enhanced their activity .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that modifications to the thiadiazole structure could lead to improved anticancer properties, with some compounds achieving IC50 values below 10 µM .

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